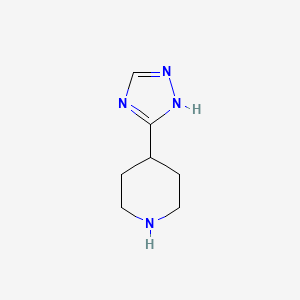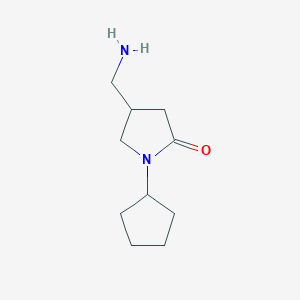
Methyl 4-chloro-6-methylquinoline-2-carboxylate
概要
説明
Methyl 4-chloro-6-methylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are significant due to their biological activities and potential therapeutic uses. This compound, with its unique structural features, has garnered attention for its potential in various scientific research fields.
作用機序
Target of Action
Quinoline derivatives, in general, have been found to have a variety of applications in medicinal and synthetic organic chemistry . They often serve as vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present on the quinoline molecule.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely and would be determined by the specific context of the biological system in which the compound is active.
Pharmacokinetics
Factors such as solubility, stability, and the presence of functional groups can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Quinoline derivatives have been found to have a variety of biological and pharmaceutical activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions: Methyl 4-chloro-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: These reactions yield a variety of derivatives, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines, which are valuable intermediates in further synthetic applications .
科学的研究の応用
Methyl 4-chloro-6-methylquinoline-2-carboxylate has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of dyes, pigments, and agrochemicals.
類似化合物との比較
- 4-Chloroquinoline-2-carboxylate
- 6-Methylquinoline-2-carboxylate
- 4-Chloro-6-methylquinoline
Comparison: Methyl 4-chloro-6-methylquinoline-2-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
methyl 4-chloro-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBIJRKYOYYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652217 | |
| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-65-0 | |
| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)




![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)








